The Scientist's Guide to Cy3.5-COOH: A Deep Dive into its Spectral Properties and Bioconjugation Characteristics
The Scientist's Guide to Cy3.5-COOH: A Deep Dive into its Spectral Properties and Bioconjugation Characteristics
Introduction
In the dynamic landscape of fluorescence-based biological research, the cyanine family of dyes has established itself as an indispensable tool for the sensitive and specific labeling of biomolecules. Among these, Cy3.5, a derivative of the Cy3 dye, offers a unique spectral niche with its orange-red fluorescence, bridging the gap between Cy3 and Cy5. This in-depth technical guide provides a comprehensive exploration of Cy3.5-COOH, a variant featuring a terminal carboxylic acid group. We will delve into its core spectral properties, the intricacies of its application in bioconjugation, and provide field-proven insights to empower researchers, scientists, and drug development professionals in leveraging this versatile fluorophore for their experimental needs. This guide is structured to provide not just data, but a foundational understanding of the principles governing the use of Cy3.5-COOH, ensuring robust and reproducible results.
Core Spectral and Physicochemical Properties of Cy3.5-COOH
The utility of any fluorophore is fundamentally dictated by its spectral and physical characteristics. Cy3.5-COOH exhibits a distinct set of properties that make it well-suited for a variety of fluorescence applications, including microscopy, flow cytometry, and immunoassays.[1]
Spectral Characteristics
The absorption and emission profiles of Cy3.5 are situated in the orange-red region of the visible spectrum.[2] This placement is advantageous as it minimizes interference from the autofluorescence of many biological samples, which typically occurs at shorter wavelengths.
| Property | Value | Source(s) |
| Maximum Excitation Wavelength (λex) | ~576-591 nm | [2][3][4][5][6][7] |
| Maximum Emission Wavelength (λem) | ~603-604 nm | [2][3][4][5][6] |
| Molar Extinction Coefficient (ε) | ~116,000 - 139,000 L·mol-1·cm-1 | [3][5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.11 - 0.35 | [3][5][6] |
| Stokes Shift | ~13-27 nm | [1] |
Note: The exact spectral maxima can be influenced by the solvent environment and conjugation to a biomolecule.
Physicochemical Properties
Understanding the physical and chemical nature of Cy3.5-COOH is crucial for its effective handling and application in labeling protocols.
| Property | Description | Source(s) |
| Chemical Formula | C38H41ClN2O2 | [5] |
| Molecular Weight | ~593.20 Da | [5] |
| Appearance | Dark purple powder | [5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane); Insoluble in water. The sulfonated version (sulfo-Cyanine3.5 carboxylic acid) exhibits good water solubility. | [5][6][8][] |
| Storage | Store at -20°C in the dark, desiccated. Can be transported at room temperature for short periods. Avoid prolonged exposure to light. | [3][5][6][10] |
Bioconjugation with Cy3.5-COOH: The Chemistry of Labeling
The carboxylic acid (-COOH) group of Cy3.5-COOH is a versatile functional handle for covalent attachment to biomolecules.[4][11] While it can be used in various coupling reactions, the most common and robust method involves its activation to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target molecule.[12][]
The Principle of Amine-Reactive Labeling
The primary targets for this labeling chemistry are the primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues.[12] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the activated carbonyl of the NHS ester, forming a stable and effectively irreversible amide bond.[]
Figure 1: General workflow for the two-step bioconjugation of Cy3.5-COOH to a primary amine-containing biomolecule.
Experimental Protocol: Two-Step Carbodiimide Coupling (EDC/NHS)
This method is employed to conjugate Cy3.5-COOH to a biomolecule.
Materials:
-
Cy3.5-COOH
-
Biomolecule to be labeled (e.g., antibody, protein)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., MES, PBS, HEPES), pH 6.0 for activation
-
Reaction buffer, pH 7.2-8.5 (e.g., PBS, borate buffer)[12][14]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography, desalting column)
Procedure:
-
Activation of Cy3.5-COOH: a. Dissolve Cy3.5-COOH in anhydrous DMF or DMSO to a known concentration. b. In a separate tube, dissolve EDC and NHS in an amine-free buffer at pH 6.0. A molar excess of EDC and NHS over Cy3.5-COOH is recommended. c. Add the Cy3.5-COOH solution to the EDC/NHS solution and incubate for 15-30 minutes at room temperature to form the Cy3.5-NHS ester.
-
Preparation of the Biomolecule: a. Dissolve the biomolecule in the reaction buffer (pH 7.2-8.5). It is critical that this buffer is free of primary amines (e.g., Tris, glycine) as they will compete for reaction with the NHS ester.[12][14] b. The concentration of the biomolecule should be optimized, typically in the range of 1-10 mg/mL.[15]
-
Conjugation Reaction: a. Add the activated Cy3.5-NHS ester solution to the biomolecule solution. The molar ratio of the dye to the biomolecule will determine the degree of labeling (DOL) and should be optimized for the specific application. A molar excess of the NHS ester is typically used.[15][16] b. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[12][14][15]
-
Quenching the Reaction (Optional): a. To stop the reaction, a buffer containing primary amines, such as Tris or glycine, can be added to consume any unreacted NHS ester.[14]
-
Purification of the Conjugate: a. Separate the labeled biomolecule from unreacted dye and byproducts using size-exclusion chromatography, dialysis, or a desalting column.[15][16]
-
Characterization of the Conjugate: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy3.5 (~580-590 nm).
Causality Behind Experimental Choices:
-
pH Control: The activation of the carboxylic acid with EDC/NHS is more efficient at a slightly acidic pH (around 6.0). However, the reaction of the NHS ester with primary amines is highly pH-dependent, with optimal efficiency between pH 7.2 and 8.5.[12][17] Below this range, the amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[12][14]
-
Buffer Selection: The choice of an amine-free buffer is paramount to prevent the quenching of the reactive NHS ester by the buffer components themselves.[12]
-
Solvent for Dye: Due to the poor aqueous solubility of the non-sulfonated Cy3.5-COOH, a water-miscible organic solvent like DMSO or DMF is required to prepare a stock solution.[5][17] It is crucial to use high-quality, amine-free DMF.[17]
-
Purification: The removal of unconjugated dye is essential as it can lead to high background fluorescence and inaccurate quantification.
Key Applications and Considerations
Cy3.5-COOH, once conjugated to a biomolecule, is a powerful tool for a multitude of fluorescence-based applications.
-
Fluorescence Microscopy: Labeled antibodies or probes can be used for high-resolution imaging of cellular structures and processes.[1][18]
-
Flow Cytometry: Provides bright signals for the analysis and sorting of cell populations.[1]
-
Immunoassays and Western Blotting: Enhances the detection and quantification of target proteins.[1]
-
Nucleic Acid Labeling: Can be used to label amine-modified oligonucleotides for applications like fluorescence in situ hybridization (FISH).[19]
Photostability and Performance
Cyanine dyes, including Cy3.5, are known for their brightness and relatively good photostability.[1][18] However, under intense or prolonged illumination, photobleaching can occur. Studies have shown that the photostability of cyanine dyes can be enhanced by the proximal linkage of protective agents or by encapsulation.[20][21] When designing experiments, it is important to use appropriate imaging conditions and antifade reagents to minimize photobleaching. Interestingly, the fluorescence of Cy3.5 has been observed to be enhanced upon covalent attachment to proteins like IgG, a phenomenon not shared by all cyanine dyes.[22]
Conclusion
Cy3.5-COOH is a versatile and robust fluorophore that offers a valuable spectral option for researchers in the life sciences. A thorough understanding of its spectral properties, coupled with a methodical approach to bioconjugation, is key to unlocking its full potential. By carefully controlling reaction parameters such as pH, buffer composition, and molar ratios, and by implementing appropriate purification strategies, researchers can generate highly specific and brightly fluorescent probes for a wide array of biological investigations. This guide provides the foundational knowledge and practical insights necessary to confidently and successfully incorporate Cy3.5-COOH into your research endeavors.
References
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Antibodies.com. Cyanine 3.5 carboxylic acid (A270136). Available from: [Link]
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Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]
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ACS Publications. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies | Bioconjugate Chemistry. Available from: [Link]
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AxisPharm. Cyanine3.5 Dye. Available from: [Link]
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Tebubio. Cyanine3.5 carboxylic acid - 5 mg. Available from: [Link]
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PMC. Enhanced photostability of cyanine fluorophores across the visible spectrum. Available from: [Link]
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ResearchGate. Enhanced brightness and photostability of cyanine dyes by supramolecular containment. Available from: [Link]
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Journal of the American Chemical Society. Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Available from: [Link]
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PubMed. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. Available from: [Link]
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IntechOpen. A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays. Available from: [Link]
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MDPI. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. Available from: [Link]
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Journal of Nanobiotechnology. Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles. Available from: [Link]
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The Royal Society of Chemistry. Effective Synthesis, Development and Application of a Highly Fluorescent Cyanine Dye for Antibody Conjugation and Microscopy. Available from: [Link]
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